molecular formula C14H20FN3O2 B2688908 1-(6-ethoxypyridine-3-carbonyl)-4-(2-fluoroethyl)piperazine CAS No. 2034226-34-9

1-(6-ethoxypyridine-3-carbonyl)-4-(2-fluoroethyl)piperazine

Cat. No.: B2688908
CAS No.: 2034226-34-9
M. Wt: 281.331
InChI Key: LGZLDXWVGTVGAJ-UHFFFAOYSA-N
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Description

1-(6-Ethoxypyridine-3-carbonyl)-4-(2-fluoroethyl)piperazine (CAS 2034226-34-9) is a chemical building block of interest in medicinal chemistry and drug discovery research. It features a piperazine ring core, a privileged structure in pharmaceuticals, which is functionalized with a 2-fluoroethyl group and an N-acyl substituent derived from 6-ethoxynicotinic acid . The molecular formula is C14H20FN3O2 and it has a molecular weight of 281.33 g/mol . Computed properties include a topological polar surface area of 45.7 Ų and five hydrogen bond acceptors, which can influence the compound's physicochemical profile and bioavailability . Piperazine and piperidine derivatives are integral to the development of novel bioactive molecules and are present in more than twenty classes of pharmaceuticals . This specific compound serves as a versatile synthetic intermediate for researchers constructing complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. It is available for procurement in various quantities for research purposes . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

(6-ethoxypyridin-3-yl)-[4-(2-fluoroethyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O2/c1-2-20-13-4-3-12(11-16-13)14(19)18-9-7-17(6-5-15)8-10-18/h3-4,11H,2,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZLDXWVGTVGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)N2CCN(CC2)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-ethoxypyridine-3-carbonyl)-4-(2-fluoroethyl)piperazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 6-ethoxypyridine-3-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is subsequently reacted with 2-fluoroethyl bromide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(6-ethoxypyridine-3-carbonyl)-4-(2-fluoroethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted piperazine derivatives.

Scientific Research Applications

1-(6-ethoxypyridine-3-carbonyl)-4-(2-fluoroethyl)piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-ethoxypyridine-3-carbonyl)-4-(2-fluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Carbonyl Linkages

Table 1: Substituent Effects on Piperazine-Carbonyl Derivatives
Compound Name Aromatic Group Piperazine Substituent Key Properties/Activities Reference
1-(6-Ethoxypyridine-3-carbonyl)-4-(2-fluoroethyl)piperazine 6-Ethoxypyridine-3-carbonyl 2-Fluoroethyl N/A (hypothetical)
N-{6-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}-2,2-dimethylpropanamide (9e) 4-Chloro-3-(trifluoromethyl)benzoyl 29% yield, BACE1 inhibition (IC50 ~20 mM)
5-Ethyl-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one 2-Fluorophenyl Structural similarity to kinase inhibitors
Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate 2,6-Difluorophenyl Ethoxycarbonyl Intermediate for drug synthesis

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The ethoxy group in the target compound contrasts with electron-withdrawing substituents (e.g., Cl, CF₃ in compound 9e), which may reduce aromatic ring reactivity but enhance binding to hydrophobic pockets .
  • Fluorine Positioning : The 2-fluoroethyl group in the target compound differs from fluorinated aryl groups (e.g., 2-fluorophenyl in ), which are often used to improve bioavailability and target selectivity .

Piperazine Derivatives with Fluorinated Alkyl Chains

Table 2: Fluorinated Alkyl Chain Modifications
Compound Name Fluorinated Substituent Biological Activity Reference
This compound 2-Fluoroethyl Hypothetical CNS targeting
1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR-12909) Bis(4-fluorophenyl)methoxy Dopamine reuptake inhibition
HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine) Chloro/methylphenoxyethoxyethyl Serotonin receptor modulation

Key Observations :

  • Fluoroethyl vs. Fluoroaryl : The 2-fluoroethyl group may confer greater metabolic stability than fluoroaryl groups due to reduced oxidative metabolism .
  • Synergistic Effects : Combining fluorine with other substituents (e.g., methoxy in HBK15) can enhance receptor subtype selectivity, as seen in serotonin and dopamine ligands .
Table 3: Receptor Binding and Enzymatic Inhibition
Compound Name Target Receptor/Enzyme Activity (IC50/Ki) Reference
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine Dopamine D2 receptor High affinity (specific Ki not provided)
1-(m-Trifluoromethylphenyl)piperazine 5-HT1B receptor 65-fold selectivity vs. 5-HT1A
Indole-based compounds (e.g., compound 8) BACE1 enzyme IC50 = 19.66 mM

Key Observations :

  • Piperazine as a Scaffold : The piperazine ring serves as a versatile scaffold for optimizing receptor interactions. For example, 2-methoxyphenyl substituents () enhance dopamine D2 affinity, suggesting that the ethoxypyridine group in the target compound could similarly influence selectivity .
  • Fluorine’s Role : Fluorine in the 2-fluoroethyl group may mimic the effects of trifluoromethyl groups in enhancing 5-HT1B selectivity, as seen in .

Biological Activity

1-(6-ethoxypyridine-3-carbonyl)-4-(2-fluoroethyl)piperazine is a synthetic compound that belongs to the piperazine family, which has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and the implications of its activity in various fields, including medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The common synthetic route includes:

  • Preparation of 6-Ethoxypyridine-3-carbonyl Chloride : This is achieved through standard chlorination techniques.
  • Formation of Intermediate : The chloride is reacted with piperazine to form an intermediate compound.
  • Final Product Formation : The intermediate is then treated with 2-fluoroethyl bromide under basic conditions, commonly using solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The unique structure allows it to modulate the activity of these targets, leading to various biological effects. Key mechanisms include:

  • Enzyme Inhibition : Studies indicate that similar piperazine derivatives can inhibit human acetylcholinesterase, which plays a critical role in neurotransmission .
  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways that could lead to therapeutic effects in neurological disorders.

Pharmacological Studies

Research has highlighted several pharmacological properties of this compound:

  • Antineoplastic Activity : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines, indicating its possible use in oncology .
  • Radioprotective Effects : Novel piperazine derivatives have been evaluated for their ability to protect cells from radiation damage, suggesting that this compound could have applications in radioprotection .

Anticancer Activity

A study evaluated the antiproliferative effects of various piperazine derivatives on cell lines representing different cancers. The results indicated that compounds similar to this compound showed significant reduction in cell viability across multiple cancer types, including leukemia and solid tumors (A549 lung adenocarcinoma and MCF-7 breast adenocarcinoma) when tested at concentrations around 100 µM .

Acetylcholinesterase Inhibition

Virtual screening studies have demonstrated that certain piperazine derivatives can effectively bind to the active sites of human acetylcholinesterase, suggesting that this compound may exhibit similar inhibitory properties. This activity is particularly relevant for developing treatments for Alzheimer's disease and other neurodegenerative conditions .

Data Summary Table

Biological ActivityAssessed CompoundEffect ObservedReference
AntiproliferativePiperazine DerivativesSignificant reduction in cell viability in cancer cell lines
Enzyme InhibitionAcetylcholinesterase InhibitorsBinding at active sites leading to inhibition
RadioprotectiveNovel PiperazinesReduced DNA damage from ionizing radiation

Q & A

Q. What are the recommended synthetic routes for 1-(6-ethoxypyridine-3-carbonyl)-4-(2-fluoroethyl)piperazine, and how can reaction conditions be optimized?

The synthesis of piperazine derivatives typically involves multi-step reactions, such as coupling ethoxypyridine carbonyl chloride with a 2-fluoroethyl-substituted piperazine intermediate. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or DCC in anhydrous solvents (e.g., DCM or DMF) under nitrogen atmosphere to minimize hydrolysis .
  • Fluoroethyl substitution : Optimize alkylation reactions using 2-fluoroethyl halides with piperazine in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm the presence of ethoxypyridine (δ ~8.5–6.5 ppm for aromatic protons) and fluoroethyl groups (δ ~4.5–4.7 ppm for CH₂F) .
  • FT-IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
  • HPLC/MS : Verify purity (>95%) and molecular ion peaks matching the molecular formula (C₁₄H₁₇FN₃O₂) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize assays based on structural analogs:

  • Receptor binding : Test affinity for serotonin (5-HT₁A/₂A) or dopamine receptors via radioligand displacement assays .
  • Enzyme inhibition : Screen against phosphodiesterases (PDEs) or kinases using fluorescence-based activity assays .
  • Cytotoxicity : Evaluate in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Core modifications : Replace the ethoxypyridine moiety with other heterocycles (e.g., pyridazine, thienopyrimidine) to assess impact on receptor selectivity .
  • Fluoroethyl chain optimization : Compare 2-fluoroethyl with 3-fluoropropyl or trifluoroethyl groups to study fluorine positioning effects on bioavailability .
  • Piperazine substitution : Introduce methyl or acetyl groups at the piperazine nitrogen to modulate lipophilicity and metabolic stability .
  • Data-driven SAR : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energies at target sites .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Orthogonal assays : Validate receptor binding results using both radioligand and SPR (surface plasmon resonance) methods to rule out false positives .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
  • Species-specific variability : Compare activity in human vs. rodent cell lines to assess translational relevance .

Q. How can the compound’s stability under physiological conditions be assessed?

  • pH-dependent stability : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via HPLC at 0, 6, 12, and 24 hours .
  • Thermal stability : Perform TGA/DSC to determine decomposition temperatures and identify excipients for formulation .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

Q. What computational methods support mechanistic studies of its biological activity?

  • Molecular dynamics simulations : Simulate ligand-receptor complexes (e.g., 5-HT₁A) to analyze binding kinetics and residence times .
  • ADMET prediction : Use tools like SwissADME to estimate permeability (LogP), CYP450 inhibition, and hERG liability .
  • Free-energy perturbation (FEP) : Quantify the impact of fluorine substitution on binding affinity to guide rational design .

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